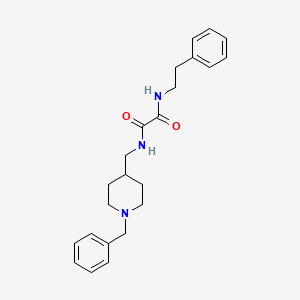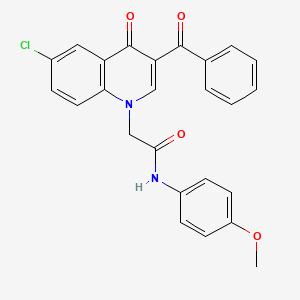
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse range of applications in various fields, particularly in medicinal chemistry. The compound is characterized by its quinoline core structure, which is substituted with benzoyl, chloro, and acetamide groups, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Synthesis of 6-chloro-4-oxoquinoline: : The starting material is often 2-amino-3-chlorobenzoic acid, which undergoes cyclization to form the quinoline core.
Benzoylation: : The quinoline core is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine.
Nucleophilic substitution: : The acetamide moiety is introduced through nucleophilic substitution, usually involving acetyl chloride and 4-methoxyaniline under controlled conditions.
Industrial Production Methods
Industrial-scale production may leverage continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are crucial for large-scale synthesis to minimize impurities and maximize output.
化学反应分析
Types of Reactions
The compound undergoes various reactions including:
Oxidation: : The quinoline core can be oxidized using strong oxidizing agents.
Reduction: : The benzoyl and nitro groups can be reduced under specific conditions.
Substitution: : Halogenated sites on the quinoline ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, catalytic hydrogenation.
Nucleophiles for substitution: : Amines, alkoxides.
Major Products
The reactions lead to diverse derivatives, depending on the substituents introduced. Common products include various N-aryl and O-alkyl derivatives.
科学研究应用
Chemistry
In synthetic organic chemistry, the compound serves as a versatile intermediate for the synthesis of complex molecules.
Biology
In biological research, it is studied for its interactions with biomolecules, such as proteins and DNA.
Medicine
Medically, it is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent, owing to its ability to interfere with specific biological pathways.
Industry
In industry, it finds use in the development of novel materials and catalysts for various chemical processes.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological responses. The precise mechanism involves binding to active sites, altering the function or signaling pathways within the cells.
相似化合物的比较
Unique Characteristics
Compared to similar compounds, 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to its specific substituent pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
2-(3-Benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
2-(3-Benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
2-(3-Benzoyl-6-chloroquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
The unique combination of benzoyl, chloro, and methoxyphenyl groups in this compound differentiates it from its analogs, potentially leading to varied biological and chemical behaviors.
属性
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-32-19-10-8-18(9-11-19)27-23(29)15-28-14-21(24(30)16-5-3-2-4-6-16)25(31)20-13-17(26)7-12-22(20)28/h2-14H,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZVRFYNEOZFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)

![N-(2,4-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2863374.png)
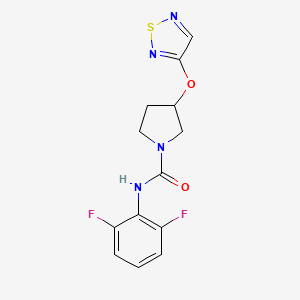
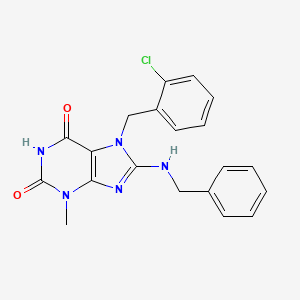
![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)
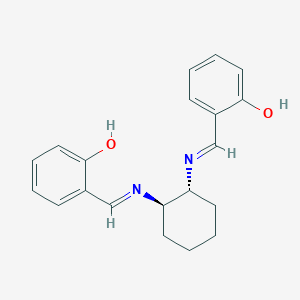
![N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2863388.png)
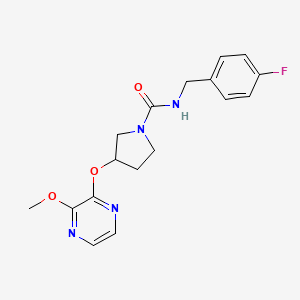
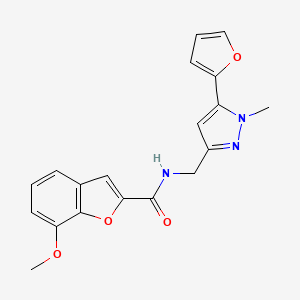
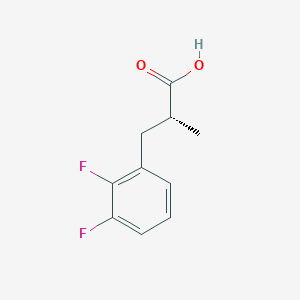
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
